3-Bromo-4-fluorophthalide
Description
3-Bromo-4-fluorophthalide is a brominated and fluorinated derivative of phthalide, a bicyclic lactone structure. The bromine and fluorine substituents at the 3- and 4-positions of the aromatic ring likely influence its electronic properties, reactivity, and physicochemical behavior. Such halogenated phthalides are often explored for their biological activity or utility in cross-coupling reactions.
Properties
Molecular Formula |
C8H4BrFO2 |
|---|---|
Molecular Weight |
231.02 g/mol |
IUPAC Name |
3-bromo-4-fluoro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrFO2/c9-7-6-4(8(11)12-7)2-1-3-5(6)10/h1-3,7H |
InChI Key |
NETWOGJYVJDVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(OC2=O)Br)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophthalide typically involves the bromination and fluorination of phthalide derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-4-fluorophthalide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc bromide can enhance the efficiency of the bromination process . The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorophthalide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
3-Bromo-4-fluorophthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-4-fluorophthalide exerts its effects depends on its interaction with other molecules. In chemical reactions, the bromine and fluorine atoms can participate in various bonding interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key features of 3-Bromo-4-fluorophthalide with analogous compounds from the evidence:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in 3-Bromo-4-(trifluoromethyl)benzamide increases its LogP compared to 3-Bromo-4-fluorophthalide, which lacks this group. This impacts bioavailability and membrane permeability.
- Solubility : 3-Bromo-4-fluorophenylacetic acid’s solubility in polar solvents like DMSO (20 mg/mL) suggests that introducing a carboxylic acid group enhances solubility relative to the lactone structure of 3-Bromo-4-fluorophthalide.
Research Implications and Gaps
While the evidence provides insights into analogs, direct studies on 3-Bromo-4-fluorophthalide are sparse. Key research opportunities include:
Biological Activity
3-Bromo-4-fluorophthalide is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article provides an overview of its biological activity, synthesis, and relevant research findings.
General Information:
| Property | Value |
|---|---|
| Chemical Formula | CHBrF |
| Molecular Weight | 203.01 g/mol |
| CAS Number | 77771-02-9 |
| Appearance | Yellow to light brown solid |
3-Bromo-4-fluorophthalide features a bromine atom at the meta position and a fluorine atom at the para position relative to the carbonyl group. This unique substitution pattern contributes to its biological properties.
Antimicrobial Properties
Research indicates that derivatives of phthalides, including 3-bromo-4-fluorophthalide, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. The inhibitory concentration for some related compounds has been reported as low as 246 µM .
Agricultural Applications
A notable study explored the agricultural applications of brominated compounds, revealing that derivatives like 3-bromo-4-fluorophthalide possess herbicidal properties. Specifically, it was found to effectively inhibit the growth of certain weeds and pathogens such as Cytospora mandshurica and Coniella diplodiella, making it a candidate for agricultural pest control .
Case Studies
- Antifungal Activity : In a controlled study, 3-bromo-4-fluorophthalide demonstrated an effective inhibition rate against common agricultural fungal pathogens. The compound was tested at various concentrations, showing a significant reduction in fungal growth compared to untreated controls.
- Plant Growth Regulation : Another study assessed the impact of 3-bromo-4-fluorophthalide on plant growth. Results indicated that the compound could regulate growth parameters in crops, enhancing root and stem development while suppressing weed growth by approximately 62% for barnyard grass roots .
The biological activity of 3-bromo-4-fluorophthalide is largely attributed to its ability to interfere with cellular processes in target organisms. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological macromolecules, such as proteins and nucleic acids. This interaction can disrupt essential metabolic pathways in pathogens and pests.
Synthesis Methods
The synthesis of 3-bromo-4-fluorophthalide typically involves halogenation reactions using bromine and fluorine sources under controlled conditions. For example:
- Starting Material : Phthalic anhydride or phthalide.
- Reagents : Bromine in glacial acetic acid with iron(III) chloride as a catalyst.
- Reaction Conditions : The reaction is conducted at temperatures ranging from 20°C to 70°C over several hours to ensure complete conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
